REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[S:9][CH3:10].[Br:11]Br>C(O)(=O)C>[CH3:8][C:7]1[C:2]([CH3:1])=[C:3]([S:9][CH3:10])[CH:4]=[CH:5][C:6]=1[Br:11]
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Name
|
|
Quantity
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510 g
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Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1C)SC
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
592 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture is stirred at room temperature for another 3.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The precipitate is then filtered off with suction
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
WASH
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Details
|
washed twice with 2 l of sodium bicarbonate solution and twice with sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=CC(=C1C)SC)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |